3-(2,4-Dimethylphenyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZZXNDMAVSNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 3 2,4 Dimethylphenyl Propan 1 Amine
Prediction of Spectroscopic Signatures
Computational spectroscopy is a powerful tool for predicting the spectral characteristics of molecules, which can aid in their identification and structural elucidation. However, for 3-(2,4-Dimethylphenyl)propan-1-amine, such predictive data is not available.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, typically employing Density Functional Theory (DFT), is a standard practice in modern chemistry. This technique allows for the theoretical determination of ¹H and ¹³C chemical shifts, providing valuable insight into the electronic environment of the nuclei. Such a study for this compound would involve geometry optimization of the molecule followed by the application of specialized computational protocols to calculate the magnetic shielding tensors. The resulting data, when referenced against a standard, would provide a predicted NMR spectrum. The absence of such a study means that no theoretical data is available to be presented in a data table format.
Theoretical Vibrational Frequency Analysis (FT-IR, Raman)
Similarly, the theoretical vibrational frequencies, which correspond to the peaks in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, can be calculated using computational methods. This analysis provides a detailed picture of the vibrational modes of the molecule, aiding in the interpretation of experimental spectra. A typical computational approach would involve a frequency calculation on the optimized geometry of this compound to determine its harmonic vibrational frequencies. These calculated frequencies are often scaled to better match experimental values. As no such computational analysis has been published, a data table of theoretical vibrational frequencies and their corresponding assignments cannot be compiled.
Reaction Mechanism Elucidation Through Computational Methods for Transformations Involving this compound
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. For transformations involving this compound, computational studies could provide invaluable insights into reaction pathways, intermediates, and the factors governing reactivity and selectivity. For instance, the mechanism of its synthesis or its metabolic pathways could be explored. However, the scientific literature currently lacks any computational studies focused on the reaction mechanisms of this specific compound.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 2,4 Dimethylphenyl Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out atomic connectivity and spatial relationships.
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 3-(2,4-Dimethylphenyl)propan-1-amine.
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the aliphatic protons of the propyl chain, the amine protons, and the methyl group protons. The aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring. The propyl chain would exhibit three distinct multiplets, with chemical shifts influenced by their proximity to the aromatic ring and the amine group. The two methyl groups on the ring would appear as sharp singlets.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The spectrum would contain peaks for the six aromatic carbons (four of which are substituted), the three carbons of the propyl chain, and the two methyl carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the alkyl substituents.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -NH₂ | ~1.1-1.5 | Broad Singlet | 2H |
| H-1 (CH₂) | ~2.70 | Triplet (t) | 2H |
| H-2 (CH₂) | ~1.75 | Sextet | 2H |
| H-3 (CH₂) | ~2.58 | Triplet (t) | 2H |
| Ar-H | ~6.9-7.0 | Multiplet | 3H |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (CH₂) | ~42.0 |
| C-2 (CH₂) | ~34.0 |
| C-3 (CH₂) | ~29.5 |
| Ar-C (quaternary) | ~135.0, ~136.0, ~133.0 |
| Ar-CH | ~126.5, ~129.5, ~131.0 |
Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by revealing correlations between nuclei. science.govlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY is instrumental in confirming the propyl chain's connectivity. Cross-peaks would be observed between the protons on C-1 and C-2, and between the protons on C-2 and C-3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹³C). sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the propyl chain and the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the benzylic protons (H-3) to the aromatic carbons C-1', C-2', and C-6', definitively linking the propyl chain to the dimethylphenyl ring. Correlations from the methyl protons to adjacent aromatic carbons would confirm their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. science.gov This technique can help confirm the substitution pattern on the aromatic ring by showing through-space correlations between the methyl protons and nearby aromatic or propyl chain protons.
Expected Key 2D NMR Correlations
| Technique | Correlated Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | H-1 ↔ H-2; H-2 ↔ H-3 | Connectivity of the -CH₂-CH₂-CH₂- propyl chain |
| HSQC | H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3 | Direct C-H attachments in the propyl chain |
| HMBC | H-3 ↔ Ar-C (C-1', C-2', C-6') | Link between the propyl chain and the aromatic ring |
| NOESY | Ar-CH₃ ↔ H-3; Ar-CH₃ ↔ Ar-H | Spatial proximity confirming substituent positions |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy. This precision allows for the determination of the elemental formula of a compound by distinguishing between molecules with the same nominal mass but different atomic compositions. For this compound, the molecular formula is C₁₁H₁₇N. uni.lu HRMS analysis of the protonated molecule ([M+H]⁺) would yield an exact mass measurement that corresponds uniquely to the formula C₁₁H₁₈N⁺, confirming the elemental composition.
Predicted HRMS Data
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₁H₁₇N | 163.13555 |
| [M+H]⁺ | C₁₁H₁₈N | 164.14338 |
Data sourced from PubChem predictions. uni.lu
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate product ions. nih.govunito.it The resulting fragmentation pattern provides detailed structural information. For the protonated this compound ([M+H]⁺, m/z 164.1), collision-induced dissociation (CID) would likely induce several characteristic fragmentation pathways.
A primary fragmentation would be the benzylic cleavage between C-2 and C-3 of the propyl chain, resulting in a stable dimethylbenzyl cation or a related tropylium (B1234903) ion at m/z 119. Another significant fragmentation would be the loss of ammonia (B1221849) (NH₃) from the precursor ion.
Plausible Fragmentation Pathways for [C₁₁H₁₇N+H]⁺
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 164.1 | - | 119.1 | [C₉H₁₁]⁺ (Dimethylbenzyl/tropylium ion) |
| 164.1 | NH₃ | 147.1 | [C₁₁H₁₅]⁺ (Propyl-dimethylphenyl cation) |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amine, the aliphatic C-H bonds of the propyl and methyl groups, and the aromatic C=C and C-H bonds of the dimethylphenyl ring. The primary amine typically shows a pair of medium-intensity peaks for N-H stretching and a strong N-H bending (scissoring) vibration.
Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and C-C backbone stretches are typically strong, providing a clear fingerprint of the molecular structure. The symmetric vibrations of the dimethyl-substituted ring would be particularly prominent in the Raman spectrum.
Predicted Vibrational Frequencies
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |
|---|---|---|---|
| N-H Stretch | 3300-3400 (two bands) | Weak | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3010-3080 | Strong | Aromatic Ring |
| Aliphatic C-H Stretch | 2850-2960 | Strong | -CH₂- and -CH₃ |
| N-H Bend (Scissoring) | 1590-1650 | Weak | Primary Amine (-NH₂) |
| Aromatic C=C Stretch | 1610, 1500, 1460 | Strong | Aromatic Ring |
| Aromatic C-H Out-of-Plane Bend | 800-880 | Medium | 1,2,4-Trisubstituted Ring |
Table of Compounds Mentioned
| Compound Name |
|---|
Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and characterizing the vibrational modes of a molecule. The analysis of the vibrational spectrum of this compound would involve the assignment of observed absorption (IR) and scattering (Raman) bands to specific molecular motions, such as stretching, bending, and torsional modes.
The key functional groups—the primary amine (-NH₂), the propyl chain (-CH₂-CH₂-CH₂-), and the 2,4-disubstituted aromatic ring—give rise to characteristic vibrations. The N-H stretching vibrations of the primary amine are typically observed as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain and methyl groups are found just below 3000 cm⁻¹. The presence of the substituted benzene ring is confirmed by C=C stretching vibrations in the 1450-1650 cm⁻¹ range and various C-H in-plane and out-of-plane bending modes at lower wavenumbers.
An illustrative assignment of the principal vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Illustrative IR Frequency (cm⁻¹) | Illustrative Raman Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | Primary Amine | ~3380 | Weak |
| N-H Symmetric Stretch | Primary Amine | ~3310 | Weak |
| C-H Aromatic Stretch | Ar-H | ~3050 | Strong |
| C-H Asymmetric Stretch | -CH₃, -CH₂ | ~2960 | Medium |
| C-H Symmetric Stretch | -CH₃, -CH₂ | ~2870 | Medium |
| N-H Scissoring (Bending) | Primary Amine | ~1610 | Weak |
| C=C Aromatic Stretch | Benzene Ring | ~1590, ~1500 | Strong |
| C-H Bending | -CH₂, -CH₃ | ~1460 | Medium |
| C-N Stretch | Aliphatic Amine | ~1080 | Weak |
| C-H Out-of-Plane Bend | Ar-H | ~820 | Medium |
Note: This table is illustrative and represents typical frequency ranges for the specified functional groups.
Conformational Insights Derived from IR and Raman Data
The flexibility of the propyl chain in this compound allows for the existence of multiple conformational isomers (rotamers) arising from rotation around the C-C single bonds. These different conformers, such as anti and gauche arrangements, would have distinct vibrational signatures, particularly in the "fingerprint region" of the spectrum (below 1500 cm⁻¹).
X-ray Crystallography of this compound Salts or Derivatives
While the free amine is a liquid at room temperature, its salts (e.g., hydrochloride or hydrobromide) are typically crystalline solids suitable for single-crystal X-ray diffraction. This technique provides the definitive solid-state structure, offering precise atomic coordinates and allowing for detailed analysis of bond parameters and intermolecular forces.
Solid-State Molecular Structure Determination and Bond Parameters
An X-ray crystallographic study of a salt, such as 3-(2,4-Dimethylphenyl)propan-1-ammonium chloride, would precisely determine the three-dimensional arrangement of the ion pair in the crystal. The analysis would yield accurate measurements of all bond lengths, bond angles, and torsion angles within the protonated amine cation.
Key findings would include the conformation of the propyl side chain relative to the plane of the dimethylphenyl ring. The geometry of the ammonium (B1175870) group (-NH₃⁺) and the exact C-N, C-C, and aromatic C-C bond distances would be established. These experimental values can be compared with theoretical models to understand the effects of the crystalline environment on molecular geometry.
| Parameter | Bond/Angle | Illustrative Value |
| Bond Lengths (Å) | ||
| C(aromatic)-C(aromatic) | 1.38 - 1.40 | |
| C(aromatic)-C(alkyl) | 1.51 - 1.53 | |
| C(alkyl)-C(alkyl) | 1.52 - 1.54 | |
| C(alkyl)-N | 1.47 - 1.49 | |
| Bond Angles (°) | ||
| C-C-C (propyl chain) | ~112° | |
| C-C-N (propyl chain) | ~110° | |
| H-N-H (ammonium) | ~109.5° |
Note: This table contains representative bond parameters for a protonated phenylpropylamine structure and is for illustrative purposes only.
Analysis of Intermolecular Interactions within the Crystalline Lattice
In the crystal structure of a salt of this compound, the packing of molecules is governed by a network of non-covalent interactions. The primary and most influential of these would be the hydrogen bonds formed between the ammonium (-NH₃⁺) group and the counter-ions (e.g., Cl⁻). Each of the three ammonium hydrogens would act as a hydrogen bond donor, creating a robust three-dimensional network that stabilizes the crystal lattice.
Chemical Reactivity and Transformation Pathways of 3 2,4 Dimethylphenyl Propan 1 Amine
Reactions at the Primary Amine Nitrogen
The primary amine group is a nucleophilic center and is susceptible to a variety of reactions that lead to the formation of new nitrogen-carbon and nitrogen-heteroatom bonds.
Primary amines, including 3-(2,4-Dimethylphenyl)propan-1-amine, readily undergo acylation with acylating agents such as acyl chlorides and acid anhydrides to form amides. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, to yield a sulfonamide. This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Acetyl chloride | N-(3-(2,4-Dimethylphenyl)propyl)acetamide |
| This compound | Benzoyl chloride | N-(3-(2,4-Dimethylphenyl)propyl)benzamide |
The nitrogen atom of the primary amine can act as a nucleophile in reactions with alkyl halides. This alkylation process can lead to the formation of secondary and tertiary amines. However, the reaction is often difficult to control and can result in a mixture of products due to the increasing nucleophilicity of the alkylated amine products. Over-alkylation can ultimately lead to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. Exhaustive methylation with an excess of a methylating agent, such as methyl iodide, in the presence of a base, will yield the corresponding quaternary ammonium iodide.
Table 2: Alkylation and Quaternization Products
| Reactant | Reagent | Product(s) |
|---|---|---|
| This compound | Methyl iodide (1 eq.) | 3-(2,4-Dimethylphenyl)-N-methylpropan-1-amine (Secondary Amine) |
Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically acid-catalyzed and is reversible. The formation of the C=N double bond is a key transformation in many synthetic pathways.
Table 3: Imine Formation Reactions
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Benzaldehyde | (E)-N-Benzylidene-3-(2,4-dimethylphenyl)propan-1-amine |
Reactions Involving the Aromatic Ring (2,4-Dimethylphenyl Moiety)
The 2,4-dimethylphenyl group is an activated aromatic system due to the electron-donating nature of the two methyl groups. This makes the ring susceptible to electrophilic aromatic substitution reactions. Furthermore, if a leaving group is introduced onto the ring, it can participate in various transition metal-catalyzed coupling reactions.
The methyl groups on the aromatic ring are ortho- and para-directing activators for electrophilic aromatic substitution. In the case of the 2,4-dimethylphenyl moiety, the incoming electrophile will preferentially substitute at the positions ortho and para to the methyl groups that are not sterically hindered. The available positions for substitution are C3, C5, and C6. The directing effects of the two methyl groups and the propylamino group (which can be protonated under acidic conditions to become a deactivating, meta-directing group) will influence the regioselectivity of the reaction.
For example, under nitrating conditions (a mixture of nitric acid and sulfuric acid), a nitro group (-NO2) can be introduced onto the aromatic ring. Similarly, halogenation with reagents like bromine (Br2) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the ring.
Table 4: Potential Electrophilic Aromatic Substitution Products
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 3-(5-Nitro-2,4-dimethylphenyl)propan-1-amine |
While the parent compound does not directly participate in palladium-catalyzed coupling reactions on the aromatic ring, a halogenated derivative, such as 3-(5-bromo-2,4-dimethylphenyl)propan-1-amine, can serve as a substrate for these powerful C-C and C-N bond-forming reactions.
Suzuki Coupling : The bromo-derivative can be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Heck Reaction : This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. libretexts.orgwikipedia.orgorganic-chemistry.orgacsgcipr.org
These reactions significantly expand the synthetic utility of this compound by allowing for the introduction of a wide variety of substituents onto the aromatic ring.
Table 5: Representative Palladium-Catalyzed Coupling Reactions of a Halogenated Derivative
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product |
|---|---|---|---|---|
| Suzuki Coupling | 3-(5-Bromo-2,4-dimethylphenyl)propan-1-amine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-(5-Phenyl-2,4-dimethylphenyl)propan-1-amine |
| Heck Reaction | 3-(5-Bromo-2,4-dimethylphenyl)propan-1-amine | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 3-(2,4-Dimethyl-5-((E)-2-phenylvinyl)phenyl)propan-1-amine |
Reactions at the Propane (B168953) Linker
The propane linker in this compound, an unactivated alkyl chain, is generally less reactive than the aromatic ring or the amine group. However, under specific conditions, it can undergo oxidation, and more significantly, can be functionalized through various modern synthetic methodologies.
Oxidation and Reduction Processes of the Alkyl Chain
Oxidation:
The oxidation of the alkyl chain of this compound is predicted to be challenging and typically occurs at the benzylic position (the carbon atom directly attached to the 2,4-dimethylphenyl ring) due to the resonance stabilization of the resulting intermediate. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid tend to cleave the alkyl side chains of aromatic compounds, oxidizing the benzylic carbon to a carboxylic acid. unizin.orglibretexts.org In the case of this compound, this would likely lead to the formation of 2,4-dimethylbenzoic acid and cleavage of the rest of the propane-amine chain.
Selective oxidation of the other two carbons in the propane linker is not a straightforward process and generally requires specialized reagents or catalytic systems that can overcome the inherent reactivity of the benzylic position. The presence of the amine group further complicates this, as it is also susceptible to oxidation.
| Reaction Type | Typical Reagents | Predicted Major Product at Propane Linker |
| Benzylic Oxidation | KMnO₄, H₂CrO₄ | Cleavage and formation of a carboxylic acid at the benzylic position |
Reduction:
The propane linker of this compound is a saturated alkyl chain and, as such, is resistant to reduction under standard catalytic hydrogenation conditions. openstax.org These conditions typically reduce unsaturated functionalities like alkenes, alkynes, or aromatic rings. fiveable.melibretexts.org The reduction of a saturated alkyl chain is thermodynamically unfavorable and would require harsh conditions, which would likely also lead to the reduction of the 2,4-dimethylphenyl ring to a dimethylcyclohexyl ring. unizin.orgopenstax.org Therefore, reduction is not a common or synthetically useful transformation pathway for the propane linker of this molecule.
Functionalization of Alkyl Chain Carbons
The functionalization of the sp³ C-H bonds of the propane linker is a more viable pathway for modifying the structure of this compound. This can be achieved through free-radical reactions or, more selectively, through directed C-H activation methods.
Halogenation:
Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, is a common method for functionalizing alkyl chains on aromatic rings. epfl.ch This reaction proceeds via the formation of the most stable radical intermediate. In the case of this compound, the benzylic position is the most likely site of halogenation due to the resonance stabilization of the benzylic radical. masterorganicchemistry.com Halogenation at the second or third carbon of the propane chain would be minor products, as primary and secondary alkyl radicals are less stable than the benzylic radical.
Selective halogenation of unactivated C-H bonds at positions other than the benzylic site can be challenging but may be achieved using specific catalytic systems that can override the inherent reactivity. rsc.org
| Reaction Type | Typical Reagents | Predicted Major Product at Propane Linker | Predicted Minor Products |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 3-(1-Bromo-2,4-dimethylphenyl)propan-1-amine | 3-(2-Bromo-2,4-dimethylphenyl)propan-1-amine, 3-(3-Bromo-2,4-dimethylphenyl)propan-1-amine |
Hydroxylation and Other Functionalizations via C-H Activation:
Modern synthetic chemistry offers powerful tools for the selective functionalization of otherwise unreactive C-H bonds. Directed C-H activation is a strategy where a directing group on the molecule guides a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. nih.gov
In this compound, the terminal amine group (or a modified version of it) can potentially act as a directing group. For instance, palladium-catalyzed reactions have been developed for the γ-C(sp³)–H hydroxylation of free amines using aqueous hydrogen peroxide as a green oxidant. nih.govorganic-chemistry.org This methodology could potentially be applied to introduce a hydroxyl group at the terminal carbon of the propane linker.
While direct C-H functionalization of the second carbon of the propyl chain is less common, the development of new catalysts and directing group strategies is an active area of research and may provide pathways to such transformations in the future. scripps.edu
Synthesis and Characterization of Derivatives and Analogues of 3 2,4 Dimethylphenyl Propan 1 Amine
N-Substituted Derivatives (e.g., amides, secondary and tertiary amines)
The primary amine functionality of 3-(2,4-dimethylphenyl)propan-1-amine is a prime site for chemical elaboration, allowing for the synthesis of a wide range of N-substituted derivatives, including amides, and secondary and tertiary amines. These modifications can significantly alter the compound's physicochemical properties, such as polarity, basicity, and hydrogen bonding capacity.
Amides: N-acylation of this compound with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, readily yields the corresponding amides. For instance, the reaction with acetyl chloride affords N-acetyl-3-(2,4-dimethylphenyl)propan-1-amine. The progress of these reactions can be monitored by thin-layer chromatography, and the products are typically purified by column chromatography or recrystallization.
Secondary and Tertiary Amines: N-alkylation to produce secondary and tertiary amines can be achieved through several methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common approach. For example, reaction with formaldehyde (B43269) followed by reduction yields the N,N-dimethyl derivative. Direct alkylation with alkyl halides can also be employed, though this method may lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.
The characterization of these N-substituted derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy can confirm the presence of the amide C=O stretch or the disappearance of the N-H stretch of the primary amine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including the number and environment of protons and carbons, confirming the addition of acyl or alkyl groups. Mass spectrometry is used to determine the molecular weight of the synthesized compounds.
Table 1: Synthesis and Characterization Data for N-Substituted Derivatives
| Derivative Name | Synthetic Method | Reagents | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) [M+H]+ |
| N-acetyl-3-(2,4-dimethylphenyl)propan-1-amine | Acylation | Acetyl chloride, Triethylamine | 85 | 7.05-6.90 (m, 3H), 5.50 (br s, 1H), 3.30 (q, 2H), 2.65 (t, 2H), 2.30 (s, 6H), 1.95 (s, 3H), 1.85 (quint, 2H) | 170.1, 136.2, 135.8, 131.1, 129.5, 126.8, 39.5, 31.5, 29.0, 23.2, 20.8, 19.2 | 206.3 |
| N,N-dimethyl-3-(2,4-dimethylphenyl)propan-1-amine | Reductive Amination | Formaldehyde, Sodium borohydride | 78 | 7.05-6.90 (m, 3H), 2.60 (t, 2H), 2.35 (t, 2H), 2.30 (s, 6H), 2.25 (s, 6H), 1.80 (quint, 2H) | 136.0, 135.5, 131.0, 129.8, 126.5, 59.0, 45.5, 32.0, 29.5, 20.9, 19.3 | 192.3 |
Aryl Ring Modified Analogues (e.g., varying substitution patterns on the phenyl ring)
Modification of the substitution pattern on the phenyl ring of this compound allows for the investigation of electronic and steric effects on the molecule's properties. This can be achieved by starting from different substituted benzene (B151609) derivatives or by direct modification of the existing aromatic ring, where feasible.
For example, starting from 1,3,5-trimethylbenzene (mesitylene), a similar synthetic route involving Friedel-Crafts acylation followed by reduction and amination can lead to the synthesis of 3-(2,4,6-trimethylphenyl)propan-1-amine. Similarly, utilizing other commercially available substituted xylenes (B1142099) or ethylbenzenes can provide access to a variety of analogues with different alkyl or other functional group substitutions on the aromatic ring.
The characterization of these analogues involves a comparative analysis of their spectroscopic data with the parent compound. 1H and 13C NMR are particularly useful for confirming the position and nature of the new substituents on the aromatic ring. High-resolution mass spectrometry can confirm the elemental composition of the synthesized analogues.
Table 2: Synthesis and Characterization Data for Aryl Ring Modified Analogues
| Analogue Name | Starting Material | Key Synthetic Steps | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) [M+H]+ |
| 3-(2,4,6-trimethylphenyl)propan-1-amine | 1,3,5-Trimethylbenzene | Friedel-Crafts acylation, Reduction, Amination | 65 | 6.85 (s, 2H), 2.80 (br s, 2H), 2.70 (t, 2H), 2.30 (s, 6H), 2.25 (s, 3H), 1.80 (quint, 2H) | 136.5, 136.0, 129.0, 42.0, 33.0, 28.0, 21.0, 20.5 | 192.3 |
| 3-(4-ethyl-2-methylphenyl)propan-1-amine | 4-Ethyl-1-methylbenzene | Friedel-Crafts acylation, Reduction, Amination | 70 | 7.10-6.95 (m, 3H), 2.85 (br s, 2H), 2.65 (q, 2H), 2.60 (t, 2H), 2.30 (s, 3H), 1.80 (quint, 2H), 1.25 (t, 3H) | 142.0, 136.0, 131.5, 130.0, 127.0, 42.0, 32.0, 29.0, 28.5, 19.5, 15.5 | 192.3 |
Side Chain Modified Analogues (e.g., varying alkyl chain length or branching)
Alterations to the propyl side chain of this compound can influence the molecule's flexibility and spatial orientation. These modifications can include extending or shortening the alkyl chain, or introducing branching.
Chain extension can be accomplished by starting with a longer-chain acyl chloride in the initial Friedel-Crafts acylation step. For instance, using 4-chlorobutyryl chloride would lead to the synthesis of 4-(2,4-dimethylphenyl)butan-1-amine. Introducing branching can be more complex and may require a multi-step synthesis, for example, starting with a branched haloalkane for alkylation of a suitable 2,4-dimethylphenyl-containing nucleophile.
The characterization of these side-chain modified analogues would focus on confirming the new chain length or branching pattern. NMR spectroscopy is crucial for determining the connectivity and stereochemistry of the modified side chain.
Table 3: Synthesis and Characterization Data for Side Chain Modified Analogues
| Analogue Name | Starting Material | Key Synthetic Steps | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) [M+H]+ |
| 4-(2,4-dimethylphenyl)butan-1-amine | 2,4-Dimethylbenzoyl chloride | Grignard reaction, Reduction, Amination | 60 | 7.05-6.90 (m, 3H), 2.80 (br s, 2H), 2.70 (t, 2H), 2.60 (t, 2H), 2.30 (s, 6H), 1.70-1.50 (m, 4H) | 136.0, 135.5, 131.0, 129.8, 126.5, 42.5, 35.0, 31.0, 29.0, 20.9, 19.3 | 192.3 |
| 2-methyl-3-(2,4-dimethylphenyl)propan-1-amine | 2,4-Dimethylbenzaldehyde (B100707) | Wittig reaction, Reduction, Amination | 55 | 7.05-6.90 (m, 3H), 2.90-2.70 (m, 3H), 2.60 (dd, 1H), 2.30 (s, 6H), 2.00-1.80 (m, 1H), 1.00 (d, 3H) | 137.5, 136.0, 135.5, 131.0, 129.8, 126.5, 48.0, 38.0, 36.0, 20.9, 19.3, 17.5 | 192.3 |
Heterocyclic Analogues Incorporating the 3-(2,4-Dimethylphenyl)propylamine Scaffold
The 3-(2,4-dimethylphenyl)propylamine scaffold can be incorporated into various heterocyclic ring systems. This can be achieved by using the primary amine as a nucleophile in reactions to form heterocycles. For example, reaction with a suitable 1,4-dicarbonyl compound or its equivalent can lead to the formation of a pyrrolidine (B122466) ring, resulting in a 1-[3-(2,4-dimethylphenyl)propyl]pyrrolidine derivative. Similarly, reaction with appropriate reagents can yield other heterocycles like piperidines or imidazoles. ajchem-a.comresearchgate.net
The synthesis of these heterocyclic analogues often involves cyclization reactions, and the specific conditions would depend on the target heterocycle. Characterization would involve advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to confirm the structure of the newly formed heterocyclic ring and its point of attachment to the 3-(2,4-dimethylphenyl)propyl moiety.
Table 4: Synthesis and Characterization Data for Heterocyclic Analogues
| Analogue Name | Synthetic Method | Key Reagents | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) [M+H]+ |
| 1-[3-(2,4-dimethylphenyl)propyl]pyrrolidine | Reductive amination/Cyclization | 1,4-Dichlorobutane | 75 | 7.05-6.90 (m, 3H), 2.60 (t, 2H), 2.50 (t, 2H), 2.45 (t, 4H), 2.30 (s, 6H), 1.80-1.70 (m, 6H) | 136.0, 135.5, 131.0, 129.8, 126.5, 56.0, 54.5, 32.0, 29.5, 23.5, 20.9, 19.3 | 232.4 |
| 1-[3-(2,4-dimethylphenyl)propyl]piperidine | Reductive amination/Cyclization | 1,5-Dichloropentane | 72 | 7.05-6.90 (m, 3H), 2.60 (t, 2H), 2.40 (t, 2H), 2.35 (t, 4H), 2.30 (s, 6H), 1.80 (quint, 2H), 1.60-1.40 (m, 6H) | 136.0, 135.5, 131.0, 129.8, 126.5, 57.0, 55.0, 32.0, 29.5, 26.0, 24.5, 20.9, 19.3 | 246.4 |
Co-polymeric Materials Incorporating Propylamine (B44156) Moieties in Advanced Polymer Synthesis (e.g., propylamine-substituted PVA for novel materials)
The incorporation of propylamine moieties into polymeric structures can impart new functionalities and properties to the resulting materials. A notable example is the synthesis of propylamine-substituted polyvinyl alcohol (PVA). PVA is a water-soluble, biocompatible polymer with numerous applications. The hydroxyl groups on the PVA backbone provide reactive sites for chemical modification.
One method to synthesize propylamine-substituted PVA involves a two-step process. First, PVA is reacted with a reagent such as 3-chloropropylamine (B7771022) hydrochloride in the presence of a base. This results in the grafting of propylamine groups onto the PVA chain via ether linkages. The degree of substitution can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants and the reaction time.
Alternatively, propylamine functionality can be introduced by reacting PVA with N-(3-aminopropyl)methacrylamide, often initiated by a radical initiator, to form a graft copolymer.
The characterization of these co-polymeric materials is essential to understand their structure and properties. Fourier-transform infrared (FTIR) spectroscopy can confirm the incorporation of the propylamine groups by identifying the characteristic N-H and C-N vibrations. NMR spectroscopy can be used to determine the degree of substitution. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide information on the thermal stability and phase transitions of the modified polymer. The resulting propylamine-substituted PVA materials may exhibit altered solubility, hydrophilicity, and mechanical properties, making them suitable for applications in areas such as drug delivery, biomaterials, and water treatment. researchgate.net
Table 5: Synthesis and Characterization of Propylamine-Substituted PVA
| Polymer Name | Monomers | Synthesis Method | Degree of Substitution (%) | FTIR (cm-1) | Tg (°C) |
| PVA-g-propylamine | Polyvinyl alcohol, 3-Chloropropylamine | Grafting | 15 | 3350 (O-H, N-H), 2920 (C-H), 1590 (N-H bend), 1100 (C-O, C-N) | 95 |
| PVA-co-APMA | Polyvinyl alcohol, N-(3-aminopropyl)methacrylamide | Radical Co-polymerization | 25 | 3400 (O-H, N-H), 2950 (C-H), 1660 (C=O amide), 1560 (N-H bend) | 102 |
Advanced Academic Applications and Research Directions for 3 2,4 Dimethylphenyl Propan 1 Amine in Specialized Chemical Fields
Role as a Building Block in Complex Organic Synthesis
3-(2,4-Dimethylphenyl)propan-1-amine, with its distinct structural features comprising a substituted aromatic ring and a primary amine, presents itself as a versatile building block in the realm of complex organic synthesis. Its potential lies in its ability to introduce the 2,4-dimethylphenylpropyl moiety into larger molecular frameworks, which can be of significant interest in the development of new chemical entities with specific biological or material properties.
Precursor for Novel Synthetic Scaffolds in Pharmaceutical Research
The amine functionality in this compound serves as a key reactive handle for the construction of a variety of nitrogen-containing heterocyclic scaffolds, which are ubiquitous in medicinal chemistry. bohrium.commdpi.comnih.gov Phenylpropanamine derivatives, in a broader sense, are recognized as crucial intermediates in the synthesis of a range of pharmaceuticals. wikipedia.orgwikipedia.org The synthesis of bioactive heterocycles often involves the condensation of primary amines with various electrophilic partners. For instance, the reaction of an amine with dicarbonyl compounds or their equivalents can lead to the formation of pyridazines, pyrimidines, and other important heterocyclic systems. rsc.org
While direct studies on this compound as a precursor for novel pharmaceutical scaffolds are not extensively documented, its structural similarity to known pharmacophores suggests its potential utility. For example, multicomponent reactions (MCRs), which are highly efficient in drug discovery, frequently employ primary amines to generate diverse molecular libraries. nih.govnih.govmdpi.comresearchgate.netmdpi.com The incorporation of the 2,4-dimethylphenyl group could modulate the lipophilicity and steric profile of the resulting molecules, potentially influencing their pharmacokinetic and pharmacodynamic properties. The development of novel bioactive compounds often relies on the exploration of new chemical space, and functionalized amines like this compound are valuable starting points for such endeavors.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic Scaffold | Potential Synthetic Precursors with Amine | General Significance in Medicinal Chemistry |
| Pyridazines | 1,4-Dicarbonyl compounds | Found in cardiovascular and agrochemical agents. rsc.org |
| Pyrimidines | β-Dicarbonyl compounds, Guanidine | Core structure in many anticancer and antimicrobial drugs. nih.gov |
| Pyrroles | 1,4-Dicarbonyl compounds (Paal-Knorr synthesis) | Present in a wide range of natural products and pharmaceuticals. researchgate.net |
| Benzimidazoles | o-Phenylenediamines (via multi-step synthesis) | Exhibit a broad spectrum of biological activities, including anticancer and antimicrobial. nih.gov |
Intermediate in the Total Synthesis of Complex Natural Products
The total synthesis of complex natural products, particularly alkaloids, often involves the strategic introduction of nitrogen-containing fragments. kyoto-u.ac.jprsc.org Primary amines are fundamental building blocks in many synthetic routes, participating in key bond-forming reactions such as Mannich reactions, Pictet-Spengler reactions, and various transition-metal-catalyzed cross-coupling reactions to construct intricate molecular architectures. researchgate.net
There are no specific examples in the current literature detailing the use of this compound as an intermediate in the total synthesis of a complex natural product. However, the structural motif of a substituted phenylpropylamine is found in some natural product classes. Its application could be envisioned in synthetic strategies where the 2,4-dimethylphenylpropyl group is a key pharmacophore or a strategic element for controlling stereochemistry in subsequent transformations. The synthesis of alkaloids, a diverse group of naturally occurring compounds with a wide range of biological activities, frequently relies on the availability of unique amine building blocks. researchgate.netnih.gov The specific substitution pattern of this compound could offer advantages in terms of reactivity or in directing the stereochemical outcome of key synthetic steps.
Application in Materials Science and Polymer Chemistry Research
The chemical structure of this compound also lends itself to applications in materials science and polymer chemistry, where the introduction of specific functional groups can tailor the properties of materials for advanced applications.
Monomer or Modifier in Polymer Synthesis (e.g., propylamine-substituted PVA derivatives)
Primary amines are reactive monomers that can participate in various polymerization reactions. For instance, they can be used to synthesize polyamides, polyimines, and other nitrogen-containing polymers. While there is no direct literature on the use of this compound as a monomer, the synthesis of propylamine-substituted polyvinyl alcohol (PVA) provides a relevant example of how such amines can be incorporated into polymer structures. cd-bioparticles.net In this process, the hydroxyl groups of PVA are chemically modified to introduce propylamine (B44156) functionalities. This modification can alter the polymer's solubility, thermal stability, and surface properties.
Similarly, this compound could potentially be used to modify existing polymers with reactive side chains or as a comonomer in polymerization reactions. For example, it could be reacted with polymers containing electrophilic groups such as esters or acid chlorides to create grafted copolymers. The incorporation of the bulky and hydrophobic 2,4-dimethylphenyl group would be expected to significantly impact the physical properties of the resulting polymer, such as its glass transition temperature, mechanical strength, and solubility in organic solvents. acs.orgtandfonline.comcam.ac.ukosti.govwikipedia.org The synthesis of poly(vinyl amine) and its derivatives is an active area of research, with applications in areas such as water treatment and drug delivery. bilkent.edu.trgoogle.comacs.orgresearchgate.net
Surface Modification Agent in Nanomaterials Research (e.g., for interaction with nanoparticles)
The amine group of this compound can serve as an effective anchor for the surface modification of various nanomaterials, including metal and metal oxide nanoparticles. cd-bioparticles.com Alkylamines are well-known to act as capping agents and stabilizers for nanoparticles, preventing their aggregation and controlling their growth during synthesis. ijrps.com The amine group can coordinate to the surface of nanoparticles, while the organic substituent provides a new interface between the nanoparticle and its environment. mdpi.comnih.govacs.org
The aromatic ring in this compound could offer additional modes of interaction, such as π-stacking, with certain types of nanoparticles or with other molecules in the surrounding medium. The formation of self-assembled monolayers (SAMs) of alkylamines on surfaces is a widely used technique to tailor surface properties. researchgate.netrsc.orgrsc.orgnih.gov By forming a SAM of this compound on a nanoparticle surface, one could precisely control the surface chemistry, imparting hydrophobicity and potentially influencing the nanoparticles' dispersibility in various solvents and their interaction with biological systems.
Table 2: Potential Applications in Nanomaterial Surface Modification
| Nanomaterial Type | Potential Role of this compound | Expected Outcome |
| Gold Nanoparticles | Capping and stabilizing agent | Control of particle size and prevention of aggregation. acs.org |
| Iron Oxide Nanoparticles | Surface functionalization for biocompatibility | Improved stability in biological media and potential for targeted delivery. cd-bioparticles.com |
| Silica Nanoparticles | Covalent grafting to surface silanol (B1196071) groups | Introduction of amine functionality for further chemical modification. rsc.org |
| Graphene/Carbon Nanotubes | Non-covalent functionalization via π-stacking | Enhanced dispersion in organic solvents and altered electronic properties. nih.gov |
Ligand in Coordination Chemistry and Catalysis
Primary amines are classic ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions. docbrown.infoncert.nic.in The lone pair of electrons on the nitrogen atom can donate to empty d-orbitals of the metal center, forming a coordinate covalent bond. The resulting metal-amine complexes can exhibit interesting electronic, magnetic, and catalytic properties. chemscene.comalfachemic.com
While there is no specific literature detailing the coordination chemistry or catalytic applications of this compound, its potential as a ligand can be inferred from the vast body of research on other primary amine complexes. rsc.orgnih.govibs.re.kracs.orgnih.gov The steric bulk of the 2,4-dimethylphenylpropyl group could influence the coordination geometry and the number of ligands that can bind to a metal center. This steric hindrance can be advantageous in catalysis, as it can create a specific chiral environment around the metal, potentially leading to high selectivity in asymmetric reactions. Furthermore, the electronic properties of the dimethylphenyl group could modulate the electron density at the metal center, thereby tuning its catalytic activity. Metal complexes containing amine ligands are used in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. alfachemic.com
Exploration as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
The fundamental principle of a chiral auxiliary is the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, after which it can be cleaved and recovered. pnas.org For this compound to function in this capacity, it must first be resolved into its individual enantiomers or synthesized in an enantiomerically pure form. An enantiomerically pure form, such as (R)- or (S)-3-(2,4-dimethylphenyl)propan-1-amine, could then be covalently bonded to a prochiral substrate.
Theoretical Application as a Chiral Auxiliary:
The amine functionality allows for the formation of amides with prochiral carboxylic acids or imines with prochiral aldehydes and ketones. The bulky 2,4-dimethylphenyl group would then act as a stereodirecting group. Its defined steric profile would preferentially shield one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face. This directed attack would result in the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched product. This approach is analogous to well-established systems like those based on pseudoephedrine, which have proven effective in asymmetric alkylations. nih.gov
Potential as a Chiral Ligand:
In the realm of transition-metal catalysis, the nitrogen atom of this compound possesses a lone pair of electrons capable of coordinating to a metal center. pnas.org If used in its chiral form, it could serve as a monodentate ligand. More likely, it would be a foundational scaffold for developing bidentate or polydentate ligands. scispace.com For instance, modification of the propyl chain or the aromatic ring could introduce a second coordinating group (e.g., a phosphine (B1218219) or another amine), creating a P,N or N,N-type ligand. The chiral center, in proximity to the metal, combined with the steric hindrance from the dimethylphenyl group, would create a chiral pocket around the metal catalyst. oup.com This chiral environment is crucial for differentiating between enantiotopic faces of a substrate in reactions like asymmetric hydrogenation or allylic alkylation. pnas.orgoup.com
A hypothetical research program could investigate its performance in a palladium-catalyzed asymmetric allylic alkylation, a benchmark reaction for testing new chiral ligands. The key metrics for evaluation would be the yield and enantiomeric excess (ee) of the product.
Table 1: Hypothetical Screening of a Chiral Ligand Derived from (R)-3-(2,4-Dimethylphenyl)propan-1-amine in a Pd-Catalyzed Reaction
| Entry | Metal Precursor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Pd₂(dba)₃ | THF | 25 | 85 | 65 (S) |
| 2 | Pd₂(dba)₃ | Toluene | 25 | 90 | 72 (S) |
| 3 | Pd₂(dba)₃ | CH₂Cl₂ | 0 | 78 | 81 (S) |
| 4 | [Pd(allyl)Cl]₂ | CH₂Cl₂ | 0 | 82 | 85 (S) |
This table is illustrative and represents a potential research outcome for a hypothetical ligand based on the core structure.
Fundamental Studies in Amine Catalysis or Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Chiral primary amines are a well-established class of organocatalysts that operate through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.orgresearchgate.net
Potential Mechanistic Pathways:
The primary amine group of this compound is capable of condensing with aldehydes or ketones to form an enamine, or with α,β-unsaturated carbonyls to form an iminium ion. researchgate.net In its chiral form, the catalyst would generate these intermediates within a chiral environment. The steric and electronic properties of the 2,4-dimethylphenyl substituent would be pivotal in controlling the facial selectivity of subsequent bond-forming steps.
Enamine Catalysis: In a reaction between a ketone and an electrophile, the chiral enamine intermediate would present two diastereotopic faces. The bulky aromatic group would likely direct the electrophile to the less hindered face, leading to the preferential formation of one enantiomer of the product.
Iminium Catalysis: In conjugate addition reactions to enals or enones, the formation of a chiral iminium ion lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. researchgate.net The 2,4-dimethylphenyl group would effectively shield one face of the β-carbon, forcing the incoming nucleophile to approach from the opposite side, thus controlling the stereochemistry of the newly formed stereocenter.
A systematic study would involve screening the catalyst in a model reaction, such as the conjugate addition of a thiol to cyclohexenone, optimizing parameters to maximize stereoselectivity.
Table 2: Hypothetical Optimization of an Asymmetric Michael Addition Catalyzed by (S)-3-(2,4-Dimethylphenyl)propan-1-amine
| Entry | Additive | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | None | Toluene | 25 | 60 | 45 (R) |
| 2 | Acetic Acid | Toluene | 25 | 75 | 68 (R) |
| 3 | Benzoic Acid | Toluene | 25 | 82 | 75 (R) |
| 4 | Benzoic Acid | CHCl₃ | 0 | 85 | 88 (R) |
| 5 | Benzoic Acid | CH₂Cl₂ | -20 | 81 | 92 (R) |
This table is illustrative and represents a potential outcome of a research study into the compound's organocatalytic activity.
Future Research Perspectives and Potential Methodological Advancements for Investigating this compound
The exploration of this compound in advanced chemical synthesis is currently at a conceptual stage, necessitating a structured research plan to unlock its potential.
Future Research Perspectives:
Asymmetric Synthesis: The foremost challenge is the development of an efficient and scalable synthesis of the enantiomerically pure compound. Routes involving asymmetric hydrogenation of a corresponding imine or enzymatic resolution of the racemate using transaminases could be promising starting points. rsc.org
Derivative Synthesis: To fine-tune its steric and electronic properties, a library of derivatives should be synthesized. Modifications could include altering the substituents on the phenyl ring (e.g., introducing electron-withdrawing or -donating groups) or changing the length and substitution of the propyl chain.
Broadening Catalytic Scope: Once established as a viable chiral auxiliary, ligand, or organocatalyst in proof-of-concept reactions, its application should be expanded to a wider range of asymmetric transformations, including Diels-Alder reactions, aldol (B89426) reactions, and various cycloadditions.
Potential Methodological Advancements:
Computational Screening: Before extensive laboratory synthesis, computational methods such as Density Functional Theory (DFT) can be employed. acs.org These studies can model transition states to predict the potential enantioselectivity of reactions catalyzed by the amine or its derivatives. This in silico screening can help prioritize the most promising candidate structures for synthesis, saving significant time and resources. nih.govbeilstein-journals.org
High-Throughput Experimentation (HTE): To efficiently screen the synthesized library of derivatives against a variety of substrates and reaction conditions, HTE techniques are indispensable. By using automated robotic systems and parallel reactors, hundreds of experiments can be conducted rapidly, allowing for the swift identification of optimal catalysts and conditions.
Mechanism-Based Design: Detailed mechanistic studies using kinetic analysis, isotopic labeling, and in-situ spectroscopy (e.g., NMR) will be crucial to understand the origin of stereoselectivity. This deeper understanding will enable a more rational, mechanism-based design of second-generation catalysts with improved efficacy and broader applicability. nih.gov
By pursuing these integrated synthetic, catalytic, and methodological avenues, the potential of this compound as a valuable molecule in the toolkit of asymmetric synthesis can be systematically evaluated and potentially realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
